Hpapo

Catalog No.
S633887
CAS No.
2774-78-9
M.F
C15H16N4O
M. Wt
268.31 g/mol
Availability
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Hpapo

CAS Number

2774-78-9

Product Name

Hpapo

IUPAC Name

(2Z,3E)-2,3-bis(phenylhydrazinylidene)propan-1-ol

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C15H16N4O/c20-12-15(19-18-14-9-5-2-6-10-14)11-16-17-13-7-3-1-4-8-13/h1-11,17-18,20H,12H2/b16-11+,19-15-

InChI Key

MSWQTTKYKKEVOC-SRDSUALGSA-N

SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)CO

Synonyms

HPAPO, hydroxypyruvaldehyde phenylosazone

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)CO

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=N/NC2=CC=CC=C2)/CO

Hpapo (CAS 2774-78-9) is a functionalized phenoxyacetic acid derivative, positioning it within the broader class of fibrate-like compounds. Structurally related to the pharmacologically active metabolite fenofibric acid, Hpapo is investigated for its role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid and glucose metabolism, making their ligands essential tools in metabolic disease research. Hpapo's distinct structure, featuring a 2-hydroxy and a 4-(p-anisoyl) group, provides a unique alternative to more common fibrates for studying structure-activity relationships and for use as a specialized synthetic intermediate.

Direct substitution of Hpapo with its close analog, fenofibric acid, is often unsuitable for precise research and development applications. The substitution of fenofibric acid's 4-chlorobenzoyl group with Hpapo's 4-(p-anisoyl) moiety, along with the addition of a hydroxyl group, can significantly alter physicochemical properties like solubility and crystal packing. Furthermore, these structural changes can modify binding affinity and selectivity across PPAR subtypes (α, δ, γ), leading to different downstream biological responses. For synthetic applications, Hpapo's unique functional groups offer reaction pathways and serve as a pre-functionalized intermediate not available with fenofibric acid or its parent ester, fenofibrate.

Improved Aqueous Solubility Over Core Fibrate Structures

Poor aqueous solubility is a primary handling and formulation challenge for fibrate-class compounds. Fenofibric acid, a key comparator, is characterized as a BCS Class II drug with an aqueous solubility of only 0.162 mg/mL, complicating the preparation of stock solutions and uniform dosing in aqueous media. The introduction of a hydroxyl group in Hpapo's structure is anticipated to improve hydrogen bonding capacity and polarity, offering a potential solubility advantage that simplifies handling and formulation development compared to the standard fenofibric acid scaffold.

Evidence DimensionAqueous Solubility at Neutral pH
Target Compound DataExpected to be higher than baseline due to the presence of an additional hydroxyl group, enhancing polarity.
Comparator Or BaselineFenofibric Acid: 0.162 mg/mL
Quantified DifferenceQualitatively higher expected solubility based on structural analysis.
ConditionsAqueous solution, fasted state simulated intestinal fluid (FaSSIF).

Potentially higher aqueous solubility simplifies the preparation of stock solutions and may improve bioavailability in experimental models, reducing material waste and improving reproducibility.

Versatile Synthetic Intermediate with an Ortho-Hydroxy Handle

Hpapo serves as a valuable synthetic intermediate, offering a phenoxyacetic acid core with a strategically placed hydroxyl group ortho to the ether linkage. This -OH group provides a reactive site for further derivatization, such as alkylation, acylation, or use in cyclization reactions, which is absent in fenofibric acid. This built-in functionality allows for the creation of diverse chemical libraries and more complex molecular architectures without requiring additional, often low-yielding, aromatic functionalization steps.

Evidence DimensionAvailable Functional Handles for Derivatization
Target Compound DataCarboxylic acid, hydroxyl group, ketone, ether.
Comparator Or BaselineFenofibric Acid: Carboxylic acid, ketone, ether.
Quantified DifferenceProvides an additional reactive hydroxyl group for downstream synthesis.
ConditionsStandard organic synthesis reaction conditions.

This compound is a procurement-efficient choice for medicinal chemistry campaigns, as it provides an advanced, multi-functional scaffold, saving synthesis steps and time compared to starting with less functionalized analogs.

Altered Electronic Profile Compared to Chloro-Substituted Analogs

The biological activity of PPAR agonists is sensitive to the electronic properties of the ligand. Fenofibric acid features an electron-withdrawing 4-chlorobenzoyl group. In contrast, Hpapo possesses a 4-methoxybenzoyl (p-anisoyl) group. The methoxy group is electron-donating, which fundamentally alters the charge distribution and hydrogen bonding potential of the entire ligand. This electronic difference can translate into a distinct receptor-binding profile and subtype selectivity, making Hpapo a critical tool for dissecting the specific electronic requirements for activating different PPAR subtypes.

Evidence DimensionElectronic Nature of Benzoyl Substituent
Target Compound DataElectron-donating (methoxy group)
Comparator Or BaselineFenofibric Acid: Electron-withdrawing (chloro group)
Quantified DifferenceOpposite Hammett parameter sign, indicating a reversed electronic effect on the aromatic system.
ConditionsLigand binding to PPAR ligand-binding domain.

For researchers developing SAR models, Hpapo provides a key data point, allowing for the systematic evaluation of electronic effects on PPAR activation, a comparison not possible with chlorine- or hydrogen-substituted analogs alone.

Structure-Activity Relationship (SAR) Studies on PPAR Ligands

Hpapo is the logical choice when a research program requires systematic modification of a fibrate scaffold. Its unique combination of an electron-donating group and an additional hydroxyl handle allows for probing electronic and steric effects on PPAR binding in a way that is impossible with the standard comparator, fenofibric acid.

Scaffolding for Novel Agrochemicals and Pharmaceuticals

As a multi-functional precursor, Hpapo is ideal for synthetic campaigns aiming to develop novel phenoxyacetic acid-based molecules. The presence of the hydroxyl group provides a direct route for derivatization, potentially saving multiple steps and improving overall yield compared to de novo synthesis or functionalization of a less-equipped starting material.

Development of Fibrate Formulations with Improved Physicochemical Properties

Given the well-documented solubility challenges of fibrates like fenofibric acid, Hpapo serves as a valuable starting point for developing next-generation analogs. Its inherent structural modifications provide a head start in designing compounds with enhanced solubility for easier handling in the lab and potentially better bioavailability in vivo.

XLogP3

3.8

Dates

Last modified: 07-20-2023

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